molecular formula C25H25ClN4 B12198766 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12198766
M. Wt: 416.9 g/mol
InChI Key: KVUQZAFGTWXEFJ-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with multiple molecular targets. It can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound also exhibits neuroprotective effects by reducing oxidative stress and preventing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its multi-targeted approach in treating neurodegenerative diseases. Its ability to modulate multiple pathways and provide neuroprotection sets it apart from other similar compounds .

Properties

Molecular Formula

C25H25ClN4

Molecular Weight

416.9 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H25ClN4/c1-18-15-24(29-13-11-20(12-14-29)16-19-5-3-2-4-6-19)30-25(28-18)23(17-27-30)21-7-9-22(26)10-8-21/h2-10,15,17,20H,11-14,16H2,1H3

InChI Key

KVUQZAFGTWXEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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